

Systematic IUPAC Nomenclature: A Step-by-Step Deconstruction

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Compound of Interest

Compound Name: 4-Cyclopropylbutan-2-amine

CAS No.: 1337115-71-5

Cat. No.: B1524001

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The precise naming of a chemical entity under the IUPAC system is foundational to unambiguous scientific communication. The name **4-cyclopropylbutan-2-amine** is derived by applying a hierarchical set of rules that prioritize the principal functional group and the longest carbon chain.

The Parent Hydride and Principal Functional Group

The initial step involves identifying the longest continuous carbon chain that contains the principal functional group. In this molecule, the primary amine (-NH_2) is the highest priority group. The longest carbon chain containing the carbon atom attached to the amine is four carbons long. Therefore, the parent alkane is butane.^{[1][2]}

According to IUPAC nomenclature, the "-e" suffix of the parent alkane is replaced by "-amine" to denote the primary amine functional group.^[3] This establishes the base name as butanamine.

Locants and Substituents

Numbering of the parent chain must be assigned to give the principal functional group the lowest possible number (locant). Numbering the four-carbon chain from the end closer to the amine group places the -NH_2 on carbon 2.[1] This leads to the name butan-2-amine.

A cyclopropyl group is attached to this main chain. With the numbering established by the amine group, the cyclopropyl ring is located on carbon 4. When a cycloalkane is attached to a longer alkyl chain, it is treated as a substituent, changing its suffix from "-ane" to "-yl".[4][5] Thus, the substituent is named 4-cyclopropyl.

Assembling the Final IUPAC Name

Combining the substituent and the parent name gives the final, unambiguous IUPAC name: **4-cyclopropylbutan-2-amine**. [6] The carbon atom at position 2 is a stereocenter, meaning the molecule is chiral and can exist as two distinct enantiomers, (R)-**4-cyclopropylbutan-2-amine** and (S)-**4-cyclopropylbutan-2-amine**. [7]

Diagram: IUPAC Nomenclature Analysis

Caption: Logical breakdown of the IUPAC name **4-cyclopropylbutan-2-amine**.

Physicochemical and Structural Properties

The chemical behavior and potential applications of **4-cyclopropylbutan-2-amine** are dictated by its distinct structural features: a nucleophilic primary amine, a flexible butane linker, and a strained cyclopropyl ring.

Property	Value	Source
Molecular Formula	C ₇ H ₁₅ N	PubChemLite[6]
Monoisotopic Mass	113.12045 Da	PubChemLite[6]
SMILES	CC(CCC1CC1)N	PubChemLite[6]
InChIKey	YKPKQABTMNSWPD- UHFFFAOYSA-N	PubChemLite[6]
Predicted XlogP	1.5	PubChemLite[6]
Chirality	Exists as (R) and (S) enantiomers	ChemicalBook[7]

The Cyclopropyl Moiety: A Source of Reactivity and Conformational Rigidity

The cyclopropane ring is a three-membered carbocycle characterized by significant ring strain. This strain influences the molecule's conformation and electronic properties. In medicinal chemistry, the cyclopropyl group is often used as a "bioisostere" for a vinyl group or as a conformationally restricted element. Its incorporation can enhance binding affinity to biological targets and improve metabolic stability by blocking sites susceptible to oxidative metabolism.[8]

The Amine Functional Group: Nucleophilicity and Basicity

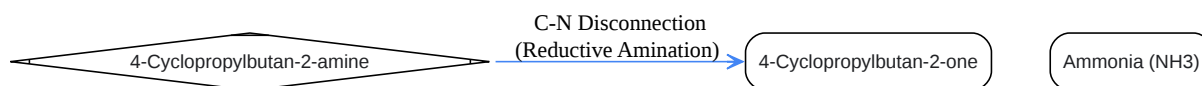
As a primary amine, the nitrogen atom possesses a lone pair of electrons, rendering it both basic and nucleophilic. This functional group is the primary site of reactivity, enabling a wide range of chemical transformations such as acylation, alkylation, and reductive amination. Its basicity allows for the formation of ammonium salts, a critical feature for modulating the solubility and handling of drug candidates.[2]

Synthetic Strategy: Reductive Amination

A reliable and scalable synthesis is paramount for the practical application of any chemical entity. For **4-cyclopropylbutan-2-amine**, a retrosynthetic analysis points to a highly efficient

one-pot reductive amination pathway starting from the corresponding ketone.

Diagram: Retrosynthetic Analysis



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Caption: Retrosynthesis of the target amine via a C-N bond disconnection.

Rationale for Method Selection

Reductive amination is a cornerstone of amine synthesis in industrial and academic settings. Its selection is justified by:

- **High Efficiency:** The reaction is typically high-yielding and proceeds under mild conditions.
- **Atom Economy:** It is a one-pot procedure that forms the C-N bond and performs the reduction in situ, minimizing waste and purification steps.
- **Substrate Availability:** The precursor, 4-cyclopropylbutan-2-one, can be readily prepared from commercially available starting materials.

Experimental Protocol: Synthesis of 4-Cyclopropylbutan-2-amine

This protocol describes a self-validating system for the synthesis via reductive amination using sodium triacetoxyborohydride, a mild and selective reducing agent that is particularly effective for this transformation.[9]

Materials:

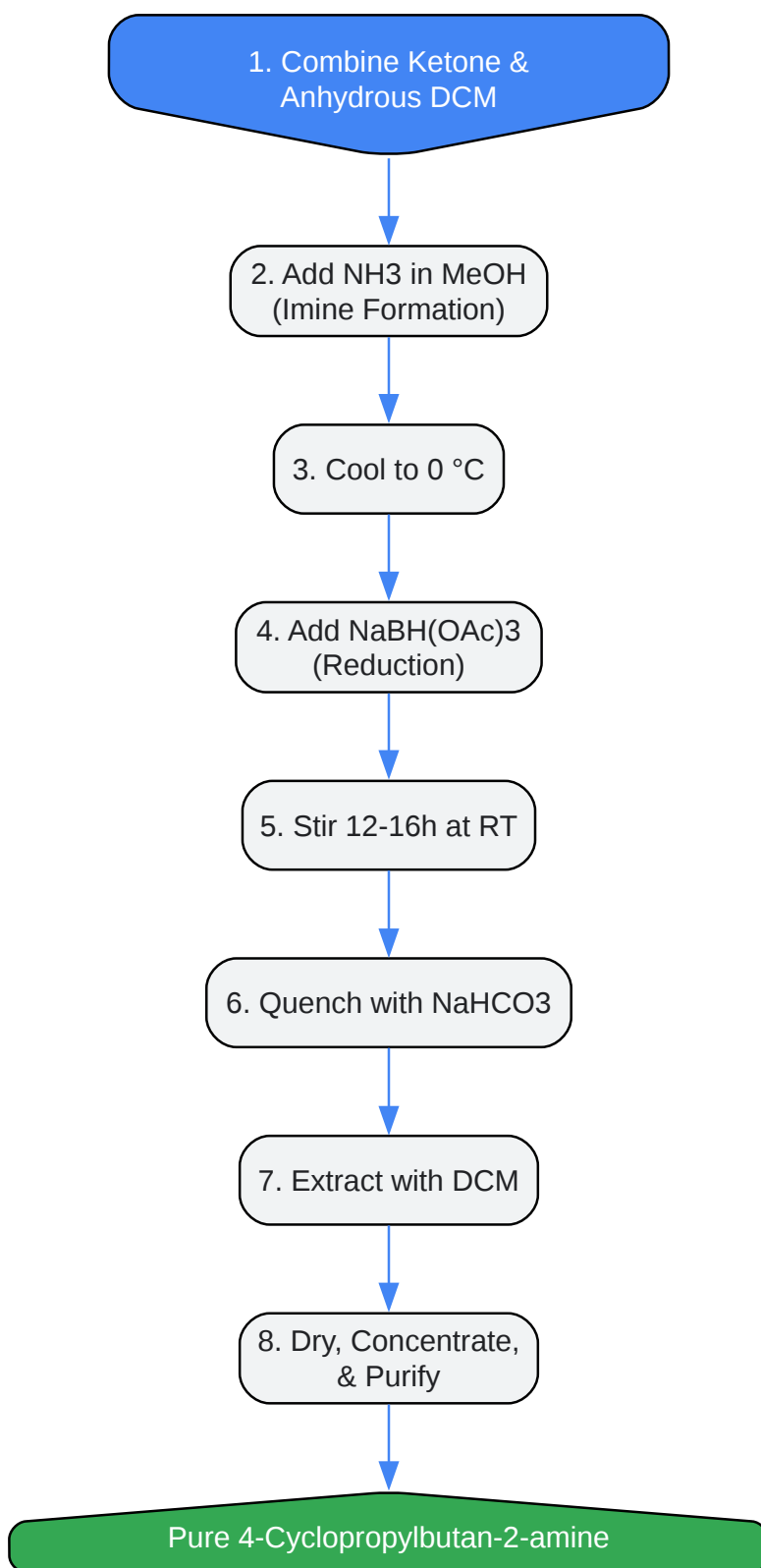
- 4-Cyclopropylbutan-2-one
- Ammonia (7N solution in Methanol)

- Sodium Triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$)
- Dichloromethane (DCM), anhydrous
- Saturated aqueous Sodium Bicarbonate (NaHCO_3)
- Saturated aqueous Sodium Chloride (brine)
- Anhydrous Magnesium Sulfate (MgSO_4)

Step-by-Step Methodology:

- **Reaction Setup:** To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add 4-cyclopropylbutan-2-one (1.0 eq) and anhydrous dichloromethane.
- **Amine Addition:** Add a 7N solution of ammonia in methanol (5.0 eq) to the flask. Stir the mixture at room temperature for 1 hour to facilitate the formation of the intermediate imine.
- **Reduction:** Cool the reaction mixture to 0 °C using an ice bath. Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.
- **Reaction Progression:** Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is fully consumed.
- **Workup:** Carefully quench the reaction by the slow addition of saturated aqueous NaHCO_3 . Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous MgSO_4 , filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by distillation to yield pure **4-cyclopropylbutan-2-amine**.

Diagram: Reductive Amination Workflow



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Caption: Step-by-step workflow for the synthesis of the target amine.

Relevance in Medicinal Chemistry and Drug Development

The cyclopropylamine scaffold is a privileged structural motif in modern drug discovery.[8] Its unique steric and electronic properties are exploited to fine-tune the pharmacological profile of therapeutic agents.

- **Enhanced Potency:** The conformational rigidity imparted by the cyclopropyl group can lock a molecule into a bioactive conformation, leading to a significant increase in binding affinity and potency.[9]
- **Improved Metabolic Stability:** The cyclopropyl group is generally resistant to oxidative metabolism by cytochrome P450 enzymes, which can improve the pharmacokinetic profile of a drug candidate by increasing its half-life.
- **Modulation of Physicochemical Properties:** The amine group provides a handle for salt formation, which is crucial for optimizing the solubility, stability, and bioavailability of active pharmaceutical ingredients (APIs).[2]

Derivatives of cyclopropylamine are found in a range of approved drugs and clinical candidates, including monoamine oxidase inhibitors (MAOIs) for treating depression and various agrochemicals.[8] The specific structure of **4-cyclopropylbutan-2-amine**, with its chiral center and defined linker length, makes it an attractive building block for creating new chemical entities with potentially novel biological activities.

Conclusion

4-Cyclopropylbutan-2-amine is a structurally intriguing molecule whose IUPAC name is determined by a clear and logical application of chemical nomenclature rules. Its synthesis is readily achievable through robust and scalable methods like reductive amination. The combination of a chiral primary amine and a strained cyclopropyl ring makes it and its derivatives highly valuable in the field of medicinal chemistry, offering a powerful tool for the design of next-generation therapeutics. This guide provides the foundational knowledge required for researchers to confidently name, synthesize, and utilize this important chemical building block.

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